molecular formula C8H9FN2S B1372581 (4-Fluoro-2-methylphenyl)thiourea CAS No. 946612-94-8

(4-Fluoro-2-methylphenyl)thiourea

Cat. No.: B1372581
CAS No.: 946612-94-8
M. Wt: 184.24 g/mol
InChI Key: PPTASGUYMCEEOJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

Urea and thiourea represent privileged structures in medicinal chemistry . A variety of urea and thiourea-containing compounds have been approved as marketable drugs by the FDA, EMA, and other agencies for the treatment of different human diseases . Therefore, there is promising potential for future research and development in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)thiourea typically involves the reaction of 4-fluoro-2-methylaniline with thiocyanate compounds under controlled conditions. One common method is as follows:

    Starting Materials: 4-fluoro-2-methylaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at a temperature range of 50-70°C.

    Procedure: The 4-fluoro-2-methylaniline is dissolved in a suitable solvent, such as ethanol, and ammonium thiocyanate is added. The mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with cold water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix and heat the reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Purification: Employing techniques such as distillation and crystallization to purify the product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Disrupt Cellular Processes: Affect cellular processes by interacting with proteins and nucleic acids.

    Pathways Involved: The exact pathways depend on the specific application and target, but common pathways include inhibition of metabolic enzymes and disruption of cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar structure but lacks the thiourea group.

    2-Fluoro-4-methylphenol: Another isomer with different substitution pattern.

    4-Fluoro-3-methylphenol: Similar but with a different position of the methyl group.

Uniqueness

(4-Fluoro-2-methylphenyl)thiourea is unique due to the presence of both fluorine and thiourea groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTASGUYMCEEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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